Ácido 7-hidroxi-2-oxo-2H-cromeno-6-carboxílico

Descripción general

Descripción

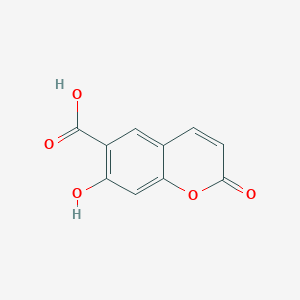

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position on the chromene ring. Coumarins, including 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid, are widely found in nature and have been used in various medicinal and industrial applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antioxidant Activity : Research has demonstrated that 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may help in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid has shown promising results against various bacterial strains. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antimicrobial agents .

- Potential in Cancer Therapy : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential lead compound for developing novel anticancer therapies .

Agricultural Science Applications

- Pesticide Development : The compound's bioactivity has led to its exploration as a natural pesticide. Its effectiveness against certain pests has been documented, indicating its potential role in sustainable agriculture practices .

- Plant Growth Regulation : Research indicates that 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid can enhance plant growth and development by promoting root elongation and biomass accumulation . This application could be vital for improving crop yields.

Material Science Applications

- Polymer Synthesis : The compound can be used as a building block in synthesizing biodegradable polymers. Its incorporation into polymer matrices improves mechanical properties and thermal stability, making it suitable for various applications in packaging and biomedical devices .

- Fluorescent Dyes : Due to its unique chromophore structure, 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid is being explored as a fluorescent dye for biological imaging techniques. Its fluorescence properties can be harnessed for tracking cellular processes in real-time .

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various coumarin derivatives, including 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid, using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, supporting its use as a dietary supplement for oxidative stress management .

- Antimicrobial Efficacy Assessment : A recent study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative antimicrobial agent .

- Plant Growth Promotion Experiment : In controlled greenhouse conditions, the application of 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid on tomato plants resulted in a noticeable increase in fruit yield and plant height compared to untreated controls, demonstrating its efficacy as a growth regulator .

Mecanismo De Acción

Target of Action

The primary target of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

It is known to interact with its target, mif, and potentially inhibit its activity . This interaction can lead to changes in the immune response and inflammation processes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in inhibiting MIF. This could result in a decrease in pro-inflammatory cytokines, leading to a reduction in inflammation. More research is needed to fully understand these effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield the desired coumarin derivative .

Industrial Production Methods: Industrial production of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid typically involves large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Esters or amides.

Comparación Con Compuestos Similares

- 7-Hydroxy-4-methylcoumarin

- 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness: 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its carboxylic acid group at the 6th position allows for unique substitution reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid, a derivative of coumarin, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is characterized by a chromene backbone with hydroxyl and carboxylic acid functional groups. This structure contributes to its solubility and reactivity, making it a versatile compound in medicinal chemistry.

Biological Activities

The biological activities of 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid can be categorized into several key areas:

1. Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Anticancer Properties

- Research indicates that 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of human melanoma and glioblastoma cells with low IC50 values, indicating potent anticancer activity .

3. Anti-inflammatory Effects

- The compound has been explored for its anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production in vitro . This makes it a candidate for treating conditions characterized by chronic inflammation.

4. Enzyme Inhibition

- 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid acts as an enzyme inhibitor, impacting metabolic pathways crucial for disease progression. For example, it has been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a role in cancer progression and inflammation .

The mechanisms through which 7-hydroxy-2-oxo-2H-chromene-6-carboxylic acid exerts its biological effects include:

- Free Radical Scavenging: The hydroxyl group enhances the compound's ability to donate electrons, neutralizing reactive oxygen species (ROS).

- Apoptosis Induction: By modulating signaling pathways such as ERK phosphorylation, the compound triggers programmed cell death in cancer cells .

- Enzyme Interaction: The carboxylic acid group facilitates binding to enzyme active sites, inhibiting their function and altering metabolic processes.

Case Studies

Propiedades

IUPAC Name |

7-hydroxy-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRTNYKCKNPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303433 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-52-3 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.